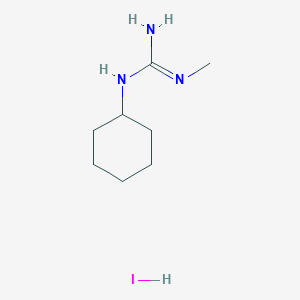
1-Cyclohexyl-2-methylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-methylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the guanidine moiety, with hydroiodide as the counterion.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-2-methylguanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl isothiocyanate to form the corresponding thiourea, which is then treated with hydroiodic acid to yield the hydroiodide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-Cyclohexyl-2-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-methylguanidine;hydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-methylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate certain enzymes, affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-2-methylguanidine;hydroiodide can be compared with other similar compounds, such as:
1-Cyclohexyl-2-[(2-methylcyclohexyl)methyl]guanidine hydroiodide: This compound has a similar structure but with an additional methylcyclohexyl group, which may result in different biological activities and chemical properties.
1-Cyclohexyl-2-methylguanidine hydrochloride: The hydrochloride salt of the compound, which may have different solubility and stability characteristics compared to the hydroiodide salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c1-10-8(9)11-7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H3,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVMYQWSVKBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1CCCCC1.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-5-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7599294.png)
![1-[5-(Dimethylsulfamoylamino)-2-fluorophenyl]pyrrole](/img/structure/B7599302.png)
![6-Methyl-2-[2-(4-methylsulfanylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7599307.png)
![5-Methyl-3-[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599312.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7599322.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B7599329.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7599336.png)
![3-[[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]methyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7599340.png)

![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7599357.png)
![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)


![4-[5-[(2-Methylpyrimidin-4-yl)amino]pyridin-2-yl]piperazin-2-one](/img/structure/B7599396.png)
